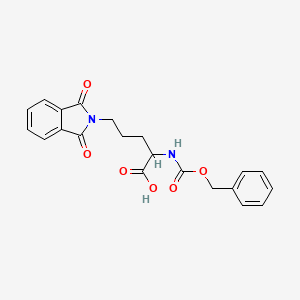![molecular formula C10H7BrFNO2S B13898730 Ethyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate](/img/structure/B13898730.png)
Ethyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate is a heterocyclic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds
Métodos De Preparación
The synthesis of ethyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate typically involves the reaction of 2-bromo-4-fluorobenzo[d]thiazole with ethyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography .
Análisis De Reacciones Químicas
Ethyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents like hydrogen peroxide or sodium borohydride .
Aplicaciones Científicas De Investigación
Ethyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting bacterial and fungal infections.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mecanismo De Acción
The mechanism of action of ethyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or interfere with the synthesis of nucleic acids in microorganisms. The thiazole ring can interact with various biological pathways, leading to its diverse biological activities .
Comparación Con Compuestos Similares
Ethyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate can be compared with other thiazole derivatives such as:
Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester.
2-Bromo-4-fluorobenzo[d]thiazole-6-carboxylic acid: The carboxylic acid form of the compound.
6-Bromo-2-methylbenzo[d]thiazole: A related compound with a methyl group instead of a carboxylate ester.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and fluorine atoms, which can influence its reactivity and biological activity .
Propiedades
Fórmula molecular |
C10H7BrFNO2S |
|---|---|
Peso molecular |
304.14 g/mol |
Nombre IUPAC |
ethyl 2-bromo-4-fluoro-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C10H7BrFNO2S/c1-2-15-9(14)5-3-6(12)8-7(4-5)16-10(11)13-8/h3-4H,2H2,1H3 |
Clave InChI |
JCZHXUDTUVKJFH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C2C(=C1)SC(=N2)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-1-(2-(2-Aminoethoxy)-5-chloropyridin-3-YL)-3-(2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-A]pyrimidin-6-YL)urea](/img/structure/B13898671.png)




![3-(Cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;dihydrate;hydrochloride](/img/structure/B13898716.png)


![Bicyclo[3.1.1]hept-2-ene-2-propanal, alpha,alpha,6,6-tetramethyl-](/img/structure/B13898743.png)


![Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride](/img/structure/B13898755.png)


